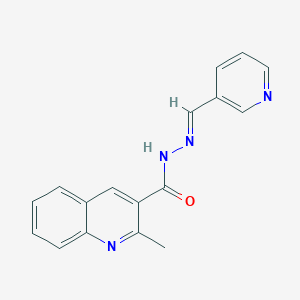
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide, also known as MPQC, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Wirkmechanismus
The mechanism of action of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide is not fully understood. However, it has been proposed that this compound exerts its anticancer effects by inducing cell cycle arrest and apoptosis through the activation of the p53 pathway. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The antibacterial activity of this compound is believed to be due to its ability to disrupt the bacterial cell membrane and inhibit DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has shown antibacterial activity against various bacterial strains, including MRSA and E. coli.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound that has not been extensively studied in vivo. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the study of 2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide. Further studies are needed to determine its safety and efficacy in humans. It is also important to investigate the mechanism of action of this compound in more detail. In addition, the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders, should be explored. Finally, the development of more potent and selective analogs of this compound should be pursued to improve its therapeutic potential.
Synthesemethoden
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-methyl-3-quinolinecarboxylic acid with hydrazine hydrate, followed by the condensation reaction with 3-pyridinecarbaldehyde. The final product is obtained through recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-methyl-N'-(3-pyridinylmethylene)-3-quinolinecarbohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has shown antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
Eigenschaften
Molekularformel |
C17H14N4O |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N4O/c1-12-15(9-14-6-2-3-7-16(14)20-12)17(22)21-19-11-13-5-4-8-18-10-13/h2-11H,1H3,(H,21,22)/b19-11+ |
InChI-Schlüssel |
CMQFCTZVAATYDJ-YBFXNURJSA-N |
Isomerische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N/N=C/C3=CN=CC=C3 |
SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)NN=CC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-hydroxy-N'-[3-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B306651.png)
![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-(4-chlorobenzyl)-N-{2-[(2-cyclopentylidenehydrazino)carbonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B306660.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)


